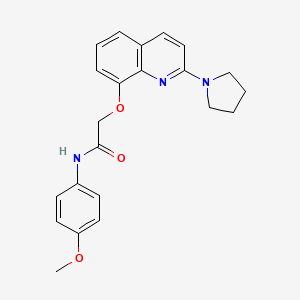![molecular formula C18H16FN3O B2443535 4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine CAS No. 477862-72-9](/img/structure/B2443535.png)
4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine” is a complex organic molecule. It contains a pyrimidinamine group attached to a fluoro-biphenyl group via an ethoxy linker .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidinamine group, which is a six-membered ring containing two nitrogen atoms. This group is attached to a biphenyl group, which consists of two benzene rings connected by a single bond. One of the benzene rings in the biphenyl group is substituted with a fluorine atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed practical synthesis methods for key intermediates, such as 2-Fluoro-4-bromobiphenyl, which are crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. These methods overcome limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production, highlighting a continuous effort to improve synthetic routes for fluorinated biphenyl derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Pharmacophore Design for Kinase Inhibition
The compound's structural features have been implicated in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in proinflammatory cytokine release. Derivatives with imidazole and pyrimidine scaffolds demonstrate high inhibitory activity and selectivity, offering insights into developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Contributions to Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer treatment. The review of fluorine chemistry related to these compounds has contributed to their more precise use in treating cancer, providing insights into synthesis methods and mechanisms of action. This research underscores the potential of fluorinated pyrimidinamines in medicinal chemistry and personalized medicine (Gmeiner, 2020).
Optoelectronic Material Development
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highlighted for creating novel optoelectronic materials. Research indicates the value of such compounds in fabricating materials for organic light-emitting diodes (OLEDs) and other applications, suggesting the diverse utility of pyrimidinamine derivatives beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
4-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-12(17-9-10-21-18(20)22-17)23-14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYRKAQWNQTLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

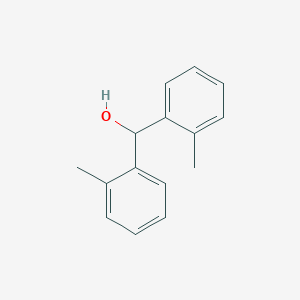
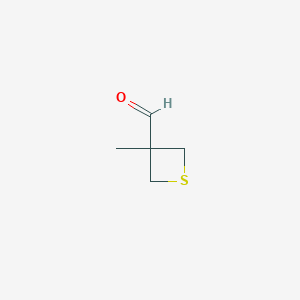
![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)
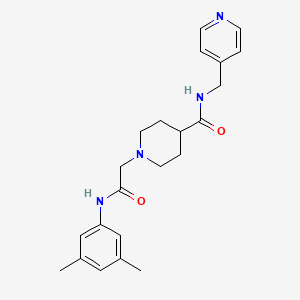

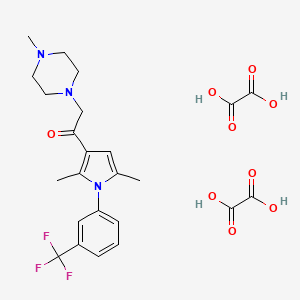
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)

